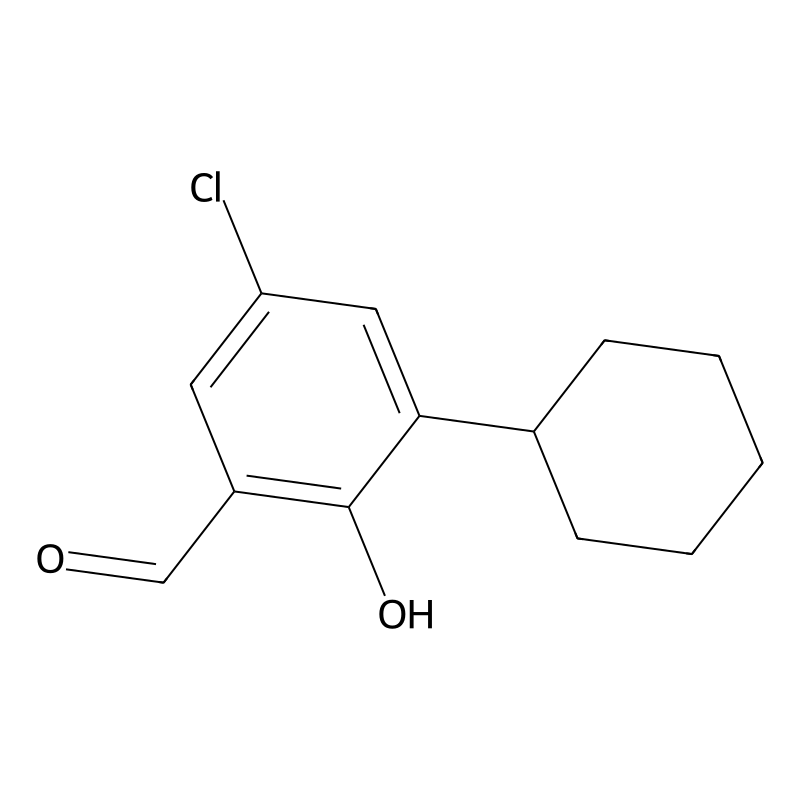

3-Cyclohexyl-5-chloro-salicylaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Cyclohexyl-5-chloro-salicylaldehyde is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a chloro substituent on the salicylaldehyde backbone. The molecular formula for this compound is . Its structure features a salicylaldehyde moiety, which is known for its aromatic properties and reactivity, particularly in forming coordination complexes and participating in various organic reactions.

The chemical reactivity of 3-cyclohexyl-5-chloro-salicylaldehyde can be attributed to its functional groups. Salicylaldehydes typically undergo several types of reactions:

- Electrophilic Aromatic Substitution: The presence of the chloro group facilitates electrophilic substitution on the aromatic ring.

- Condensation Reactions: This compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

- Formation of Metal Complexes: Similar compounds have been shown to form complexes with metals, such as zinc, which can influence their biological activity and stability .

Research indicates that salicylaldehyde derivatives exhibit various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. For instance, studies on related compounds have demonstrated:

- Antimicrobial Activity: Compounds similar to 3-cyclohexyl-5-chloro-salicylaldehyde have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties: These compounds can scavenge free radicals, contributing to their potential health benefits .

The synthesis of 3-cyclohexyl-5-chloro-salicylaldehyde can be approached through several methods:

- Direct Halogenation: Starting from salicylaldehyde, chlorination can be performed to introduce the chloro group at the 5-position.

- Cyclization Reactions: The cyclohexyl group may be introduced via cyclization reactions involving appropriate precursors that contain both the cyclohexyl moiety and the aldehyde function.

- Multicomponent Reactions: Utilizing Groebke-Blackburn-Bienayme reactions allows for the formation of complex structures through a one-pot synthesis approach .

3-Cyclohexyl-5-chloro-salicylaldehyde has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Agriculture: Its antimicrobial properties could be harnessed for agricultural applications to protect crops from bacterial infections.

- Material Science: The compound may be used in developing new materials with specific chemical properties due to its reactivity.

Studies involving similar compounds have highlighted their interactions with biological macromolecules. For example:

- DNA Binding: Some salicylaldehyde derivatives have been shown to intercalate into DNA structures, which could influence gene expression or serve as a basis for anticancer therapies .

- Protein Interactions: These compounds may also bind to serum albumins, affecting their pharmacokinetics and bioavailability in therapeutic applications.

Several compounds share structural similarities with 3-cyclohexyl-5-chloro-salicylaldehyde. Here are some notable examples:

The uniqueness of 3-cyclohexyl-5-chloro-salicylaldehyde lies in its specific combination of a cyclohexyl group and a chloro substituent on the salicylaldehyde framework, which may enhance its solubility and biological activity compared to other derivatives.